molecular formula C19H20N4O5S2 B2665066 4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851988-53-9

4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

Cat. No. B2665066
CAS RN: 851988-53-9
M. Wt: 448.51
InChI Key: PBNMNUOEJFPCOK-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “4-(2-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide” would be complex due to the presence of multiple rings and functional groups.

Scientific Research Applications

Anticonvulsant Agents

The compound’s unique structure makes it an interesting candidate for anticonvulsant drug development. Researchers have synthesized analogs of this compound and evaluated their anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (subcutaneous pentylenetetrazole) tests. Notably, analog 4h demonstrated significant therapeutic efficacy with a good toxicity profile . Further studies could explore its potential as a novel antiepileptic agent.

Antitumor Properties

Some derivatives of this compound have shown potent growth inhibition properties against human cancer cell lines, with IC50 values generally below 5 μM. Investigating the underlying mechanisms and optimizing these derivatives could lead to promising antitumor agents .

Fluorescent Dyes

The core structure of this compound, [1,3]-dioxolo[4,5-f]benzodioxole, has been utilized in the synthesis of novel fluorescent dyes. These dyes find applications in various fields, including bioimaging, cellular labeling, and fluorescence-based assays. Researchers have developed efficient synthetic strategies to create diverse derivatives with tunable photophysical properties .

Electronic Structure Studies

Researchers have explored the electronic structure and electron delocalization in related compounds using X-ray analysis and ab initio calculations. Understanding the electronic properties of such molecules is crucial for designing functional materials and optimizing their properties .

Neurotherapeutic Agents

Given the compound’s intriguing structure and promising anticonvulsant activity, it could serve as a lead for developing future neurotherapeutic agents. Detailed molecular modeling studies, including molecular dynamics simulations, can guide further optimization and design of effective drugs .

Cytotoxicity Assessment

Compounds related to this structure have been evaluated for cytotoxicity using the MTT method. Investigating their druggability and potential toxicity in humans is essential for translational research .

properties

IUPAC Name

4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-3-23(4-2)30(25,26)13-7-5-12(6-8-13)18(24)21-22-19-20-14-9-15-16(28-11-27-15)10-17(14)29-19/h5-10H,3-4,11H2,1-2H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNMNUOEJFPCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

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